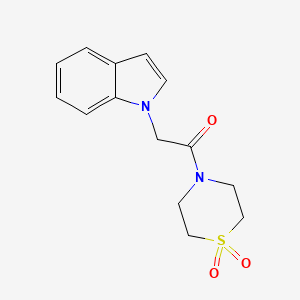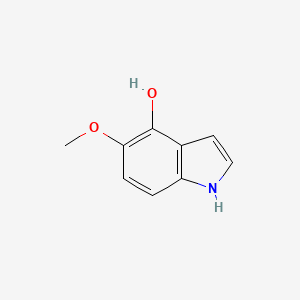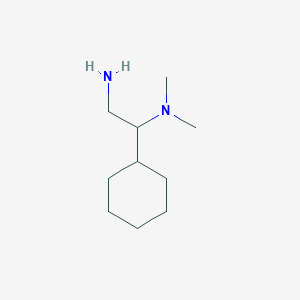
2-(2-Hexyldecyl)thiophene
Übersicht
Beschreibung
2-(2-Hexyldecyl)thiophene is a chemical compound with the molecular formula C20H36S . It is a liquid at room temperature .
Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular structure of this compound is a derivative of this basic thiophene structure .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 308.57 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
1. Medicinal Chemistry and Therapeutic Importance
Thiophene and its derivatives, including 2-(2-Hexyldecyl)thiophene, have significant therapeutic properties. These compounds are utilized in medicinal chemistry for their diverse applications. They exhibit a broad range of pharmacological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities. This makes them valuable for synthesizing and investigating new structural prototypes with effective pharmacological activity (Shah & Verma, 2018).
2. Material Science Applications
In material science, thiophene-based compounds, including this compound, are used in the fabrication of electronic and optoelectronic devices due to their semiconductor and fluorescent properties. These materials are crucial for the development of thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells (Barbarella, Melucci, & Sotgiu, 2005).
3. Organic Photovoltaics (OPV)
Thiophene derivatives are utilized in organic photovoltaic (OPV) devices. The structural and morphological effects of alkyl side chains on flanking thiophenes, such as this compound, in donor polymers influence the performance of OPV devices. These compounds contribute to higher power conversion efficiency and improved charge transport and extraction in solar cells (Lo & Reynolds, 2016).
4. Bioactive Compounds in Nature
Thiophene and its naturally occurring derivatives are found in plants and possess a wide range of biological properties. These properties include antimicrobial, antiviral, HIV-1 protease inhibitor, antileishmanial, nematicidal, insecticidal, phototoxic, and anticancer activities. The unique bioactivities of thiophene-based compounds like this compound derived from natural sources make them significant for various research areas (Ibrahim, Abdallah, El-Halawany, & Mohamed, 2016).
5. Organic Field-Effect Transistors
The application of thiophene-based compounds in the development of organic field-effect transistors (OFETs) is notable. Thiophene oligomers, such as this compound, exhibit high p-type carrier mobilities when used in OFET devices. These compounds are significant for advancing the performance of organic electronic devices due to their ordered film formation and charge-carrier mobility properties (Mushrush et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-hexyldecyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36S/c1-3-5-7-9-10-12-15-19(14-11-8-6-4-2)18-20-16-13-17-21-20/h13,16-17,19H,3-12,14-15,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKNWJQSAYEBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2654713.png)
![5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2654714.png)
![1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone](/img/structure/B2654715.png)
![6-(3,4-dimethoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654717.png)




![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2654724.png)
![(2Z)-N-acetyl-6-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2654725.png)
![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654727.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B2654729.png)
